5-Bromonicotinaldehyde

Beschreibung

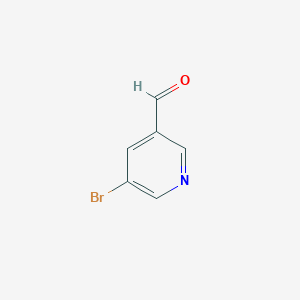

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUVGKAEOFPLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382808 | |

| Record name | 5-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-81-3 | |

| Record name | 5-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromonicotinaldehyde

Reduction-Based Approaches to the Aldehyde Functionality

A significant pathway to obtaining 5-Bromonicotinaldehyde involves the partial reduction of a carboxylic acid derivative, which prevents over-reduction to the corresponding alcohol. Aldehydes are known to be an unstable oxidation state between an alcohol and a carboxylic acid, making their synthesis challenging. google.com

A notable and innovative method for preparing nicotinaldehydes, including the 5-bromo derivative, is through the reduction of the corresponding nicotinic acid morpholinamides. google.comgoogle.com Morpholinamides were not previously widely recognized as precursors for these aldehydes, representing a key development in the field. google.com The process starts with the synthesis of the morpholinamide from the corresponding carboxylic acid. For instance, 5-bromonicotinic acid can be reacted with morpholine (B109124) to form 5-bromopyridine-3-carboxylic acid morpholinamide. google.com This amide intermediate is then selectively reduced to yield this compound. google.com This approach offers an advantage over methods using more common derivatives like Weinreb amides, partly due to the lower cost of morpholine. researchgate.net

Table 1: Example Synthesis of this compound via Morpholinamide Reduction google.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Amidation | 5-Bromonicotinic acid, Morpholine | Xylene, Reflux | 5-Bromopyridine-3-carboxylic acid morpholinamide | Not specified |

| 2. Reduction | 5-Bromopyridine-3-carboxylic acid morpholinamide | Lithium aluminium hydride, Ethyl acetate (B1210297), THF, 0-10°C | this compound | 36% of theory |

The success of the reduction of morpholinamides to aldehydes hinges on the choice of reducing agent and the precise control of reaction parameters. google.com

Lithium Aluminium Hydride (LiAlH₄): While a powerful reducing agent that typically converts amides to amines, its reactivity can be moderated. google.commasterorganicchemistry.com In one patented process, LiAlH₄ powder is first treated with ethyl acetate in tetrahydrofuran (B95107) (THF) before being reacted with the 5-bromopyridine-3-carboxylic acid morpholinamide at a controlled temperature of 0°C to 10°C. google.com This modification tames the reagent, allowing the reaction to stop at the aldehyde stage. However, LiAlH₄ is generally considered too powerful for this transformation without careful modification, as it can reduce the aldehyde further to an alcohol. pages.dev

Lithium Alkoxyaluminium Hydrides: These modified hydrides are preferred for the reduction of nicotinic acid morpholinamides. google.com Reagents with the general formula LiAlH(4-n)(OR)n, such as lithium triethoxyaluminium hydride, are capable of selectively reducing the amide to the aldehyde without significant over-reduction. google.com These reactions are often carried out under mild conditions, such as at room temperature and atmospheric pressure. google.com

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is another well-known reagent for the partial reduction of carboxylic acid derivatives, including amides and esters, to aldehydes. acs.orgchemistrysteps.com Its utility has been demonstrated in the synthesis of related compounds like 5-phenylnicotinaldehyde (B184396) from the corresponding morpholinamide at low temperatures (-78°C). The bulky nature of DIBAL-H helps in preventing a second hydride addition, thus isolating the aldehyde intermediate. chemistrysteps.com

Halogenation and Formylation Strategies for Pyridine (B92270) Core Modification

Alternative synthetic routes involve building the molecule by first establishing the halogen substituent on a pyridine precursor, followed by the introduction of the aldehyde group.

Achieving regioselective bromination at the 5-position of the pyridine ring is critical. The electronic properties of the substituents already on the ring heavily influence the position of electrophilic attack.

To achieve 5-bromo substitution, a common strategy involves the bromination of a suitable pyridine precursor, such as 2-aminonicotinaldehyde or 3-aminopyridine (B143674) derivatives. The presence of an electron-donating group like an amino group can direct the incoming electrophile. To minimize the formation of di-substituted byproducts, the reaction conditions must be carefully controlled. Key strategies include:

Controlled Stoichiometry: Using a 1:1 molar ratio of the pyridine substrate to the brominating agent (e.g., N-bromosuccinimide (NBS) or molecular bromine).

Low-Temperature Conditions: Conducting the reaction at low temperatures, such as 0–5°C, to slow down the reaction kinetics and improve selectivity.

Choice of Reagent: N-bromosuccinimide (NBS) is a frequently used reagent for such selective brominations.

In the synthesis of the drug lorlatinib, a pyridine ring with two strong electron-donating groups was readily brominated at the 5-position, demonstrating the directing effect of substituents. pharmablock.com

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings with high regioselectivity. wikipedia.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which complexes with an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This creates a lithiated intermediate that can then react with an electrophile to introduce a new functional group. baranlab.org

For the synthesis of this compound, a plausible DoM strategy could involve a 3,5-disubstituted pyridine. For example, starting with 3,5-dibromopyridine (B18299), one could perform a selective lithium-halogen exchange at one of the positions, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. A research study demonstrated the directed ortho metalation of 3-bromopyridine (B30812) at the C-4 position, showcasing the feasibility of such selective functionalizations on the bromopyridine scaffold. researchgate.net

Table 2: Plausible Synthesis via Directed Ortho-Metalation

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Metalation | 3,5-Dibromopyridine | n-BuLi, THF, Low Temperature | 3-Bromo-5-lithiopyridine |

| 2. Formylation | 3-Bromo-5-lithiopyridine | N,N-Dimethylformamide (DMF), followed by aqueous workup | this compound |

Multi-Step Synthetic Sequences from Commercially Available Starting Materials

This compound is often synthesized via concise, multi-step sequences starting from readily available chemicals. A prime example is the two-step process starting from 5-bromonicotinic acid, which is commercially available. google.com This sequence, detailed in section 2.1.1, involves the formation of a morpholinamide followed by its controlled reduction. google.com

Furthermore, this compound itself is a commercially available building block used in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govbris.ac.uk Its aldehyde group is reactive and participates in various transformations.

Table 3: Use of this compound in Multi-Step Synthesis nih.gov

| Reaction Type | Reactants | Reagents/Conditions | Product Application |

|---|---|---|---|

| Reductive Amination | This compound, Anilino amide (10) | NaBH₃CN, Acetic acid, Methanol, 50°C | Intermediate (11) for DDR1/DDR2 Inhibitors |

| Condensation | this compound, Diamine (2) | Oxone®, Room Temperature | Intermediate (4) for an Aldosterone Synthase PET Tracer |

These examples highlight the compound's role as a key precursor, where it is coupled with other fragments to construct larger, biologically active molecules. nih.govacs.org For instance, it has been used in condensation reactions to form intermediates for PET tracers and in Suzuki coupling reactions after being incorporated into a larger structure. nih.govacs.org

Green Chemistry Considerations in Synthetic Route Design

The imperative to develop environmentally benign chemical processes has steered the synthetic strategies for this compound towards the principles of green chemistry. This approach emphasizes the minimization of hazardous substances, reduction of waste, and enhancement of energy efficiency. Key facets of green chemistry, including atom economy, the use of safer solvents and reagents, and the adoption of innovative reaction conditions, are central to the modern synthesis of this compound.

A primary goal in the green synthesis of this compound is to maximize atom economy , which measures the efficiency of a reaction in converting reactants into the final product. primescholars.com Traditional bromination methods often have poor atom economy, generating significant waste. In contrast, modern approaches seek to design synthetic pathways where the majority of the atoms from the reactants are incorporated into the desired product, thereby minimizing byproduct formation. primescholars.com

The selection of reagents and catalysts is a critical aspect of green synthetic design. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for their high efficiency and selectivity in forming carbon-carbon bonds, which is relevant in syntheses involving derivatives of this compound. nih.gov The development of highly efficient palladium catalyst systems allows for these reactions to be carried out under gentle conditions. nih.gov Furthermore, the use of N-bromosuccinimide (NBS) as a brominating agent presents a safer alternative to elemental bromine.

Solvent selection plays a pivotal role in the environmental impact of a synthesis. There is a concerted effort to move away from hazardous organic solvents towards greener alternatives. While some syntheses of related compounds have utilized solvents like dioxane and water mixtures, the broader goal is to employ even more environmentally friendly options. nih.gov Research into green solvents and solvent-free reaction conditions is an active area of investigation.

Innovations in reaction activation methods also contribute to greener synthetic routes. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov Additionally, high-pressure (barochemistry) and grinding techniques represent alternative energy inputs that can promote reactions with reduced solvent use and waste generation. rsc.orgresearchgate.net

The concept of "one-pot" or multicomponent reactions (MCRs) is another cornerstone of green synthesis, where multiple reaction steps are performed in a single vessel. nih.gov This approach significantly reduces the need for intermediate purification steps, which in turn minimizes solvent consumption and waste. nih.gov For example, one-pot annulation protocols have been developed for the rapid synthesis of complex molecules. acs.org

Below is a table summarizing key green chemistry considerations and their application in the synthesis of this compound and related compounds.

| Green Chemistry Principle | Application in Synthesis | Research Findings |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. primescholars.com | Palladium-catalyzed reactions like Suzuki-Miyaura coupling offer high atom efficiency in C-C bond formation. nih.gov |

| Safer Solvents & Reagents | Replacing hazardous solvents and toxic reagents with greener alternatives. | Use of N-bromosuccinimide (NBS) as a safer brominating agent. smolecule.com Exploration of water or solvent-free conditions. nih.gov |

| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted synthesis can significantly decrease reaction times and energy usage. nih.gov High-pressure and grinding methods are also being explored. rsc.orgresearchgate.net |

| Waste Prevention | Minimizing or eliminating the formation of waste products. | One-pot and multicomponent reactions reduce waste by eliminating intermediate workups. nih.govacs.orgbeilstein-journals.org |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to minimize waste. | Development of efficient palladium and other metal catalysts for cross-coupling and other transformations. nih.govcore.ac.uk |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the chemical industry's broader goals of environmental responsibility and resource efficiency.

Chemical Reactivity and Functionalization Pathways of 5 Bromonicotinaldehyde

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org For 5-Bromonicotinaldehyde, the electron-deficient nature of the pyridine (B92270) ring and the presence of the C-Br bond make it an excellent substrate for such transformations, particularly those catalyzed by transition metals like palladium. researchgate.net

Palladium-catalyzed reactions are among the most powerful tools for modifying aryl halides. researchgate.net The Sonogashira and Suzuki-Miyaura couplings are prime examples, widely employed to functionalize this compound by forming new carbon-carbon bonds at the C5-position.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for introducing alkynyl moieties onto the pyridine ring of this compound. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have expanded the reaction's applicability. organic-chemistry.org

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, forming a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. libretexts.orgyoutube.com The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the biaryl product. libretexts.org This methodology has been extensively used to synthesize 5-aryl- and 5-vinylnicotinaldehyde derivatives.

A selection of research findings for these reactions is presented in the table below.

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-H₂O | High |

| Suzuki-Miyaura | (2-Fluorophenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | 85 |

| Suzuki-Miyaura | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DMF | 92 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 95 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA / Toluene | 88 |

Beyond the Sonogashira and Suzuki reactions, other transition metal-catalyzed methods have been successfully applied to functionalize this compound. Nickel-catalyzed couplings, for instance, have emerged as a cost-effective and powerful alternative to palladium, capable of coupling a broad range of electrophiles. rsc.org

The Mizoroki-Heck reaction , commonly known as the Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene. wikipedia.org This reaction is a valuable method for the vinylation of this compound, typically yielding the trans-substituted alkene as the major product. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Other notable reactions include:

Negishi Coupling: Utilizes organozinc reagents and is catalyzed by nickel or palladium complexes. It offers broad scope and high functional group tolerance.

Stille Coupling: Employs organotin reagents, known for their stability and tolerance of various functional groups, though concerns about tin toxicity exist.

Kumada Coupling: Involves the use of Grignard reagents (organomagnesium halides) and is effective for forming C-C bonds, particularly in the synthesis of unsymmetrical biaryls. umb.edu

These diverse methodologies provide a comprehensive toolkit for chemists to selectively introduce a wide array of substituents at the C5-position of the nicotinaldehyde scaffold.

The primary application of the cross-coupling reactions described above is the synthesis of 5-arylated and 5-heteroarylated nicotinaldehyde derivatives. These products are valuable intermediates in medicinal chemistry and materials science. By choosing the appropriate boronic acid, organozinc, or organotin reagent, a vast library of substituted compounds can be generated.

For example, Suzuki-Miyaura coupling allows for the straightforward introduction of phenyl, substituted phenyl, and various heteroaryl rings such as thiophene, furan, and pyridine. rsc.org This direct heteroarylation is a powerful strategy for modulating the electronic and steric properties of the resulting molecule. rsc.orgresearchgate.net The reaction generally proceeds with high regioselectivity at the C5 position of the heteroarene coupling partner and tolerates a variety of functional groups like formyl, ester, and nitrile. rsc.org

| Starting Material | Coupling Partner | Reaction | Product | Yield (%) |

|---|---|---|---|---|

| This compound | 4-Methylphenylboronic acid | Suzuki-Miyaura | 5-(4-Methylphenyl)nicotinaldehyde | 90 |

| This compound | Thiophen-2-ylboronic acid | Suzuki-Miyaura | 5-(Thiophen-2-yl)nicotinaldehyde | 88 |

| This compound | Styrene | Heck | 5-((E)-2-Phenylvinyl)nicotinaldehyde | 75 |

| This compound | 1-Methyl-1H-pyrrol-2-ylboronic acid | Suzuki-Miyaura | 5-(1-Methyl-1H-pyrrol-2-yl)nicotinaldehyde | 82 |

Condensation and Annulation Reactions

The aldehyde group of this compound is a key functional handle for building more complex, fused heterocyclic systems through condensation and annulation reactions. These reactions typically involve the formation of one or more new rings by reacting the aldehyde with a suitable partner containing nucleophilic centers.

Naphthyridines , which are diazanaphthalenes, are an important class of N-heterocycles. The 1,5-naphthyridine (B1222797) scaffold can be synthesized using variations of the Friedländer annulation. nih.govmdpi.com In this context, a derivative of this compound, such as 2-amino-5-bromonicotinaldehyde, can undergo condensation with a carbonyl compound containing an α-methylene group. The reaction proceeds via an initial aldol-type condensation followed by intramolecular cyclization and dehydration to form the fused pyridine ring. rsc.org Alternatively, palladium-catalyzed cross-coupling of a 2-chloropyridin-3-amine with an ortho-formyl thiopheneboronic acid can lead to spontaneous cyclization, forming thieno wikipedia.orgresearchgate.netnaphthyridines. mdpi.com

The synthesis of diazobenzenes or related structures can be achieved through condensation of the aldehyde with various diamine or hydrazine (B178648) derivatives. For example, reaction with a 1,2-diamine can lead to the formation of a diazepine (B8756704) ring system after initial imine formation and subsequent cyclization. The synthesis of azobenzenes, which are compounds with the R−N=N−R′ functionality, typically involves different pathways such as the coupling of diazonium salts with activated aromatic compounds (azo coupling) or the Mills reaction. bohrium.com

The synthesis of more complex polycyclic systems like triazaphenanthrenes (also known as pyridonaphthyridines) often requires a multi-step approach where this compound can serve as a foundational building block. nih.govacs.orgnih.gov A plausible synthetic route could involve an initial cross-coupling reaction to install a functionalized aryl or heteroaryl group at the C5-position. This new substituent can then be elaborated through further reactions.

One reported strategy for synthesizing triazaphenanthrenes involves a Negishi cross-coupling to create a bis-pyridine intermediate. nih.govacs.org This intermediate undergoes chlorination, amination (e.g., via a Gabriel synthesis), and spontaneous ring closure. nih.govacs.org The final aromatization step, often achieved with an oxidant like chloranil, yields the target triazaphenanthrene scaffold. nih.govacs.orgnih.gov While not starting directly from this compound, this pathway highlights how its derivatives, obtained through the C-C coupling reactions discussed in section 3.1, could be channeled into the synthesis of such complex polyaromatic N-heterocycles.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.net For this compound, this reaction provides a direct route to α,β-unsaturated products, which are valuable intermediates in organic synthesis. mdpi.com

The reaction is typically catalyzed by weak bases such as primary, secondary, or tertiary amines, with piperidine (B6355638) being a common choice. researchgate.net The mechanism commences with the deprotonation of the active methylene compound by the base to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration step eliminates a molecule of water, yielding the final condensed product. researchgate.net

Common active methylene compounds used in this reaction include malononitrile (B47326) and ethyl cyanoacetate (B8463686). nih.govscielo.org.mx For instance, reacting this compound with malononitrile, often catalyzed by a base like ammonium (B1175870) acetate (B1210297) or conducted under solvent-free grinding conditions, yields 2-((5-bromopyridin-3-yl)methylene)malononitrile. bohrium.combhu.ac.in Similarly, condensation with ethyl cyanoacetate produces ethyl 2-cyano-3-(5-bromopyridin-3-yl)acrylate. These reactions are often efficient and can be performed under mild conditions. nih.gov A variation known as the Doebner modification can be employed when one of the activating groups on the nucleophile is a carboxylic acid, such as with malonic acid. In this case, the condensation is often followed by decarboxylation.

| Active Methylene Compound | Catalyst/Conditions | Product |

|---|---|---|

| Malononitrile | Piperidine, Ethanol, Reflux | 2-((5-bromopyridin-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate, Toluene, Dean-Stark | Ethyl 2-cyano-3-(5-bromopyridin-3-yl)acrylate |

| Diethyl Malonate | Piperidine, Acetic Acid, Benzene, Reflux | Diethyl 2-((5-bromopyridin-3-yl)methylene)malonate |

Reductive Amination and Alkylation Reactions

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming carbon-nitrogen bonds and is one of the most common ways to synthesize amines. wikipedia.orgacsgcipr.org This reaction transforms the carbonyl group of this compound into an amine via an intermediate imine or iminium ion. masterorganicchemistry.com

The process can be performed in a single pot by reacting this compound with a primary or secondary amine in the presence of a selective reducing agent. The reaction begins with the nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A key aspect of this reaction is the choice of reducing agent. The reductant must be mild enough to not reduce the starting aldehyde but potent enough to reduce the imine/iminium intermediate. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose because they are less reactive towards aldehydes and ketones, especially under the neutral to weakly acidic conditions that favor imine formation. wikipedia.orgharvard.edu Catalytic hydrogenation over a metal catalyst like palladium is another effective method. acsgcipr.org This pathway allows for the synthesis of a wide array of secondary and tertiary amines starting from this compound.

| Amine | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Benzylamine | Sodium Triacetoxyborohydride | Dichloroethane | N-((5-bromopyridin-3-yl)methyl)benzylamine |

| Morpholine (B109124) | Sodium Cyanoborohydride | Methanol | 4-((5-bromopyridin-3-yl)methyl)morpholine |

| Aniline | Sodium Triacetoxyborohydride | Dichloroethane / Acetic Acid | N-((5-bromopyridin-3-yl)methyl)aniline |

Olefination Reactions (e.g., Horner–Wadsworth–Emmons, Wittig)

Olefination reactions are fundamental processes that convert carbonyl groups into alkenes (olefins). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for achieving this transformation with this compound.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. udel.edu For example, benzyltriphenylphosphonium (B107652) chloride can be deprotonated with a base like sodium hydroxide (B78521) to form the corresponding ylide. umkc.eduyoutube.com This ylide then reacts with this compound through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. youtube.com The stereochemistry of the Wittig reaction can be complex, but unstabilized ylides often lead to (Z)-alkenes.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgslideshare.net These carbanions are generated by treating a phosphonate, such as triethyl phosphonoacetate, with a base. wikipedia.org The resulting nucleophile is generally more reactive than the corresponding Wittig ylide. A significant advantage of the HWE reaction is that it typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgenamine.net Furthermore, the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying product purification. wpmucdn.com For sensitive substrates, milder conditions using bases like DBU in the presence of lithium chloride can be employed. enamine.net

| Reaction Type | Reagent | Base | Solvent | Major Product |

|---|---|---|---|---|

| Wittig | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | 3-(2-phenylethenyl)-5-bromopyridine (E/Z mixture) |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(5-bromopyridin-3-yl)acrylate |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | DBU, LiCl | Acetonitrile | (E)-3-(5-bromopyridin-3-yl)acrylonitrile |

Applications of 5 Bromonicotinaldehyde in Complex Molecule Synthesis

As a Scaffold for Novel Chemical Entities

5-Bromonicotinaldehyde serves as a crucial scaffold in the generation of novel chemical entities, particularly in the realm of medicinal chemistry. Its pyridine (B92270) core is a common motif in many biologically active compounds. The presence of the bromo and aldehyde functional groups provides reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Researchers have utilized this compound in the synthesis of various heterocyclic compounds, including naphthyridines and diazobenzenes. medchemexpress.com These structural motifs are of significant interest in drug discovery due to their presence in numerous pharmacologically active molecules. For instance, it has been employed as a starting material in the synthesis of novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have been investigated for their potential as anticancer agents. nih.gov

The versatility of this compound is further demonstrated by its use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.commdpi.com This approach is particularly valuable in the generation of libraries of compounds for high-throughput screening in drug discovery programs.

The following table summarizes examples of novel chemical entities synthesized using this compound as a scaffold.

| Compound Class | Synthetic Application | Potential Therapeutic Area |

|---|---|---|

| Naphthyridines | Building block for fused heterocyclic systems | Anticancer, Antimicrobial |

| Diazobenzenes | Precursor for azo compounds | Dyes, Molecular Switches |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | Synthesis of potential anticancer agents | Oncology |

| 5-Arylthio-5H-chromenopyridines | Synthesis of potential anti-fibrotic agents | Liver diseases |

Precursor for Radiosynthesized Probes in Biomedical Imaging (e.g., Positron Emission Tomography)

In the field of biomedical imaging, particularly Positron Emission Tomography (PET), this compound serves as a valuable precursor for the synthesis of radiosynthesized probes. chempep.com PET is a powerful non-invasive imaging technique that allows for the visualization of biological processes at the molecular level. chempep.com This is achieved through the use of radiopharmaceuticals, which consist of a positron-emitting radionuclide attached to a biologically active molecule. chempep.com

The development of effective PET probes is crucial for the early diagnosis and monitoring of diseases. This compound has been utilized in the synthesis of such probes. For example, it has been modified to create 11C- and 18F-labelled analogues for PET imaging. researchgate.net The bromine atom on the pyridine ring can be readily displaced by a fluorine-18 (B77423) radionuclide, a commonly used positron emitter in PET imaging. The aldehyde group can then be used to attach the molecule to a variety of targeting vectors, such as peptides or small molecules, that can direct the probe to a specific biological target.

The chemical properties of the precursor molecule are critical as they significantly influence the radiochemical yield, purity, and stability of the final PET probe. chempep.com The use of this compound allows for the efficient and reliable synthesis of PET tracers with favorable properties for in vivo imaging.

| Radionuclide | Resulting PET Probe Type | Application |

|---|---|---|

| Carbon-11 (11C) | [11C]-labeled analogues | Neuroreceptor imaging, oncology |

| Fluorine-18 (18F) | [18F]-labeled analogues | Oncology, neurology, cardiology |

Building Block for Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex and often biologically active molecules. nih.govscribd.comrsc.org this compound serves as a versatile building block in this endeavor. heyi-chem.comrsc.org Its functional groups allow for its incorporation into a wide range of synthetic strategies aimed at constructing the intricate architectures of natural products.

While the direct synthesis of a specific, named natural product from this compound is not extensively documented in the provided search results, its role as a fundamental starting material is evident. The principles of natural product synthesis often rely on the assembly of smaller, functionalized building blocks into a larger, more complex structure. nih.govdiva-portal.org The chemical reactivity of this compound makes it an ideal candidate for such a building block.

For example, the aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, which are fundamental transformations in the construction of molecular complexity. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

The following table highlights the key features of this compound that make it a valuable building block in total synthesis.

| Feature | Synthetic Utility | Examples of Reactions |

|---|---|---|

| Aldehyde Group | Carbon-carbon bond formation, functional group transformations | Wittig reaction, Grignard addition, Reductive amination |

| Bromine Atom | Cross-coupling reactions, introduction of other functional groups | Suzuki coupling, Stille coupling, Buchwald-Hartwig amination |

| Pyridine Ring | Core structural motif in many natural products | Provides a heterocyclic scaffold |

Intermediate in Agrochemical Development

This compound is an important intermediate in the development and synthesis of agrochemicals. heyi-chem.comchemimpex.com Agrochemicals, which include insecticides, herbicides, and fungicides, are essential for modern agriculture, helping to protect crops from pests and diseases and thereby ensuring food security. lookchem.comechemi.comleapchem.com

The synthesis of many active ingredients in agrochemicals involves multi-step processes, and this compound often serves as a key building block in these synthetic routes. leapchem.com Its chemical structure can be modified to produce a wide range of derivatives with desired biological activities. The pyridine moiety is a common feature in many pesticides, and the bromo and aldehyde groups of this compound provide convenient points for chemical modification.

The use of intermediates like this compound allows for the efficient and cost-effective production of complex agrochemical molecules. leapchem.com By starting with a readily available and versatile intermediate, manufacturers can streamline the synthesis of the final product.

The table below provides an overview of the role of this compound in agrochemical development.

| Agrochemical Class | Role of this compound | Example of Potential Application |

|---|---|---|

| Insecticides | Intermediate in the synthesis of active ingredients | Development of novel pest control agents |

| Herbicides | Building block for herbicidal compounds | Synthesis of selective weed killers |

| Fungicides | Precursor for antifungal agents | Creation of new crop protection products |

Role of 5 Bromonicotinaldehyde in Medicinal Chemistry and Biological Systems Research

Development of Enzyme Inhibitors

The chemical structure of 5-Bromonicotinaldehyde makes it an effective mimic of nicotinamide (B372718), allowing it to interact with the active sites of various enzymes involved in NAD+ metabolism and other biological pathways. This has led to its investigation as a competitive inhibitor for several key enzymes.

Nicotinamidases are crucial enzymes in the NAD+ salvage pathway, catalyzing the hydrolysis of nicotinamide to nicotinic acid. In many pathogens, this pathway is essential for survival, making these enzymes an attractive target for antimicrobial drugs. This compound has been identified as a competitive inhibitor of nicotinamidases. researchgate.net Its aldehyde group can react with the catalytic cysteine residue in the enzyme's active site to form a stable thiohemiacetal complex. researchgate.net

Similarly, pyrazinamidase, an enzyme that converts the prodrug pyrazinamide (B1679903) into its active form, pyrazinoic acid, is a key target in the treatment of tuberculosis. nih.gov Research has shown that this compound also inhibits pyrazinamidase activity. The inhibition constants (Ki) for a polygenomic nicotinamidase (PolyNic), which exhibits both nicotinamidase and pyrazinamidase activity, have been determined for this compound against both nicotinamide (NAM) and pyrazinamide (PZA) substrates. acs.org The Ki value when using PZA as a substrate was significantly lower than with NAM, indicating a more potent inhibition of pyrazinamidase activity. acs.org

| Substrate | Ki (µM) |

|---|---|

| Nicotinamide (NAM) | Not specified in provided abstracts, but nicotinaldehyde Ki is 0.18 µM |

| Pyrazinamide (PZA) | 0.07 |

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. nih.govugr.es The pyridine (B92270) ring, a core component of this compound, is a common scaffold in many approved kinase inhibitors.

While direct studies of this compound as an inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are not extensively documented in the available literature, the exploration of heterocyclic aldehydes and related structures is a common strategy in this area. acs.orgnih.govnih.gov PI5P4Ks are lipid kinases that regulate levels of important signaling molecules like phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2) and are considered therapeutic targets for various diseases. nih.gov The development of covalent pan-PI5P4K inhibitors, which form a permanent bond with the target enzyme, often involves scaffolds that can be functionalized with reactive groups. nih.govnih.gov The aldehyde group of this compound and its bromo-substituted pyridine ring offer functionalities that could be exploited for the design of such targeted covalent inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the optimization of a lead compound by systematically modifying its chemical structure to enhance biological activity and improve drug-like properties. patsnap.com this compound serves as an excellent starting point for SAR studies due to its reactive aldehyde group and the presence of a bromine atom on the pyridine ring, both of which are amenable to chemical modification. nih.govnih.gov

SAR studies on derivatives would typically involve:

Modification of the Aldehyde Group: The aldehyde can be converted into various other functional groups, such as alcohols, imines, or hydrazones, to probe interactions with the target protein. For instance, reduction to an alcohol could assess the importance of the carbonyl's hydrogen bond accepting capability. mdpi.com

Substitution at the Bromine Position: The bromine atom can be replaced with a wide array of different chemical groups using modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of various aryl or alkyl groups to explore how size, electronics, and hydrophobicity at this position affect biological activity.

Modification of the Pyridine Ring: Further substitutions on the pyridine ring can be explored to fine-tune the molecule's properties, including its basicity and ability to form hydrogen bonds.

By synthesizing a library of these derivatives and evaluating their biological activity, researchers can build a detailed SAR model to guide the design of more potent and selective compounds. drugdesign.org

Contribution to Lead Compound Identification and Optimization in Drug Discovery

In the drug discovery process, a "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for optimization. biobide.com this compound, with its demonstrated inhibitory activity against enzymes like nicotinamidase, represents a valuable lead scaffold. acs.org

The process of lead optimization involves iteratively modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). patsnap.comdanaher.com The chemical tractability of this compound makes it highly suitable for this process. nih.gov Computational tools like molecular docking can be used to predict how derivatives might interact with a target, helping to prioritize which compounds to synthesize. patsnap.com Synthetic strategies, such as the palladium-catalyzed Suzuki coupling, enable the efficient creation of diverse libraries of related compounds for testing. nih.govnih.gov This iterative cycle of design, synthesis, and testing is fundamental to transforming a promising lead into a viable drug candidate. biobide.com

Investigations in Asymmetric Autocatalysis (Soai Reaction)

Beyond its role in medicinal chemistry, this compound and its derivatives have been utilized in fundamental chemical research, particularly in studies of asymmetric autocatalysis. The Soai reaction, which involves the alkylation of pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc, is a classic example of a reaction that can amplify a very small initial enantiomeric excess to produce a nearly enantiopure product. This phenomenon has profound implications for understanding the origins of homochirality in nature.

Mechanistic Insights and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Halogenation and Functionalization Pathways

Understanding the reaction pathways of 5-Bromonicotinaldehyde is crucial for predicting its behavior in chemical syntheses. The presence of both a pyridine (B92270) ring and an aldehyde group, substituted with a bromine atom, offers multiple sites for chemical modification.

Halogenation: The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Halogenation, if it were to occur on the pyridine ring, would likely proceed via an electrophilic aromatic substitution (EAS) mechanism under harsh conditions. However, the bromine atom already present at the 5-position would direct incoming electrophiles to other positions, influenced by both electronic and steric factors.

A more probable halogenation pathway involves the aldehyde functional group. Specifically, the α-carbon to the carbonyl group can undergo halogenation. This reaction typically proceeds through an acid-catalyzed mechanism where the aldehyde first tautomerizes to its enol form. This enol is the reactive nucleophile that attacks the halogen (e.g., Br₂). The rate-determining step is often the formation of the enol intermediate.

Functionalization: The functionalization of this compound can occur at several positions:

The Aldehyde Group: This group is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows for N-alkylation or the formation of N-oxides.

The Carbon-Bromine Bond: The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

The elucidation of these mechanisms often relies on a combination of experimental evidence, such as kinetic studies and product analysis, and computational modeling to map out the potential energy surfaces of the reaction pathways.

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and reactivity of molecules like this compound. These methods can provide detailed information that is often difficult to obtain experimentally.

DFT calculations can be employed to determine a variety of molecular properties that shed light on the reactivity of this compound. Key parameters that are often calculated include:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This provides a map of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and charge distribution within the molecule.

| Parameter | Hypothetical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

| Electron Affinity | 1.9 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 8.1 eV | The energy required to remove an electron from the molecule. |

Modeling of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by a combination of steric and electronic effects. Computational models can be used to dissect these contributions and predict the outcome of reactions.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further enhanced by the electron-withdrawing aldehyde group. The bromine atom at the 5-position has a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+M). In pyridines, the inductive effect typically dominates, further deactivating the ring towards electrophilic attack.

Computational methods like DFT can quantify these electronic effects by calculating atomic charges and mapping the molecular electrostatic potential. The MEP would likely show a region of negative potential around the nitrogen atom, making it a site for protonation or alkylation. The carbon atoms of the ring would exhibit varying degrees of positive potential, indicating their susceptibility to nucleophilic attack.

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of reactions. The aldehyde group and the bromine atom can sterically block certain reaction pathways. For example, in functionalization reactions involving the pyridine ring, the approach of a bulky reagent may be favored at positions away from these substituents.

Computational models can be used to simulate the approach of a reactant to the this compound molecule and calculate the activation energies for different reaction pathways. By comparing these activation energies, the most likely product can be predicted. For instance, in a nucleophilic aromatic substitution reaction, the model could help determine whether the nucleophile will attack at the carbon bearing the bromine or at another position, considering both the electronic activation of the sites and the steric accessibility.

The interplay of these steric and electronic effects is complex, and computational modeling provides a powerful means to unravel these contributions, thereby guiding the rational design of synthetic strategies involving this compound.

Analytical Methodologies for Research on 5 Bromonicotinaldehyde and Its Derivatives

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for both assessing the purity of 5-Bromonicotinaldehyde and its derivatives and for isolating specific compounds from complex reaction mixtures. The technique separates components based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis and purification of complex derivatives, semi-preparative HPLC is often utilized for isolation. For instance, in the purification of synthesized radiolabeled compounds, specific HPLC conditions are developed to effectively separate the target molecule. The fraction containing the desired product is collected for further use or analysis. Following isolation, analytical HPLC is used to determine the chemical and radiochemical purity of the final product, which is calculated from the peak areas in the resulting chromatogram researchgate.net.

Key parameters such as the mobile phase composition, stationary phase (column), flow rate, and detector wavelength are optimized to achieve the desired separation.

Table 1: Example of HPLC Conditions for Derivative Isolation and Purity Analysis researchgate.net

| Parameter | Semi-preparative HPLC (Isolation) | Analytical HPLC (Purity Check) |

|---|---|---|

| Mobile Phase | Ethanol/Methanol/H₂O (55/40/5) | Ethanol/Methanol (15/85) |

| Column | COSMOSIL 5C18 PAQ (10 × 150 mm) | COSMOSIL 5C18 PAQ (4.6 × 150 mm) |

| Flow Rate | 5.0-5.5 mL/min | 1.0 mL/min |

| UV Detection | 290 nm | 290 nm |

Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives. Techniques such as NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography provide detailed information about the connectivity of atoms, molecular weight, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of molecules in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of a compound.

For the parent compound, this compound, ¹H NMR provides distinct signals corresponding to each proton in the molecule. ambeed.com Similarly, various thiosemicarbazone derivatives of pyridine-3-carbaldehydes have been characterized using ¹H and ¹³C NMR spectroscopy to confirm their synthesis and structure. researchgate.net

Table 2: Selected ¹H NMR Spectral Data for this compound ambeed.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.19 | s | 1H | Aldehyde proton (-CHO) |

| 9.07 | s | 1H | Pyridine (B92270) ring proton |

| 9.04 | s | 1H | Pyridine ring proton |

| 8.34 | s | 1H | Pyridine ring proton |

Solvent: CDCl₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z). For this compound, mass spectrometry confirms the expected molecular mass. ambeed.com The technique is also used to characterize more complex derivatives, such as thiosemicarbazones, where Electrospray Ionization (ESI-MS) can identify protonated molecular ions ([M+H]⁺) and sodium adducts ([M+Na]⁺). researchgate.net

Table 3: Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Method | m/z | Ion Type |

|---|---|---|---|

| This compound | MS | 184.2 | [M+H]⁺ |

| 5-Chloro-pyridine-3-carbaldehyde Thiosemicarbazone | ESI-MS | 215.02 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths. For derivatives of this compound, such as thiosemicarbazones, characteristic IR absorption bands confirm the presence of key functional groups like N-H, C=N, N-N, and C=S. researchgate.net The parent compound's spectrum can be analyzed using techniques like Attenuated Total Reflectance (ATR) IR. nih.gov

Table 4: Key IR Absorption Bands for a Pyridine-3-carbaldehyde Thiosemicarbazone Derivative researchgate.net

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3324 | -NH₂ |

| 3120 | N-H (thiomide) |

| 1629 | C=N (azomethine) |

| 1525 | C=N (pyridine) |

| 1096 | N-N |

X-ray Crystallography

For unambiguous proof of structure, including stereochemistry and the precise arrangement of atoms in three-dimensional space, X-ray crystallography is the gold standard. This technique is applied to crystalline solids. While data for the parent this compound is not detailed, the structures of its more complex derivatives, such as metal complexes of Schiff bases, have been determined using this method. nih.govresearchgate.net For example, powder X-ray diffraction (XRD) studies on a Cu(II) complex of a Schiff base derived from a bromo-substituted precursor helped to establish its hexagonal crystal system. nih.gov

Emerging Trends and Future Research Directions

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact. Future research will likely focus on developing more sustainable routes to 5-Bromonicotinaldehyde and its derivatives, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally benign approach. Research is ongoing to discover and engineer enzymes capable of performing regioselective bromination and oxidation of pyridine (B92270) precursors to afford this compound. Biocatalytic routes starting from renewable feedstocks to construct the pyridine ring itself are also being explored. ukri.orgelsevierpure.com

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for green chemistry by replacing chemical oxidants and reductants with electricity. The development of electrochemical processes for the bromination and formylation of pyridine derivatives could offer a more sustainable alternative to traditional methods. nih.govorganic-chemistry.orgsemanticscholar.orgnih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Integrating catalytic bromination and formylation reactions in flow systems can lead to higher yields, reduced reaction times, and minimized waste generation.

Use of Greener Reagents and Solvents: A shift towards the use of less hazardous brominating agents and the replacement of volatile organic solvents with greener alternatives like water or bio-derived solvents will be a crucial aspect of sustainable synthesis. xjenza.orgrsc.orgmpg.de

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric and hazardous | Catalytic, often bio-based or electrochemically generated |

| Solvents | Volatile organic compounds | Water, bio-solvents, or solvent-free conditions |

| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, use of alternative energy sources (e.g., light, electricity) |

| Waste Generation | High, often with toxic byproducts | Minimized, with a focus on atom economy |

Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues with diverse functionalities, facilitating the exploration of structure-activity relationships. This compound, with its two distinct reactive sites—the bromo and aldehyde groups—is an ideal scaffold for LSF. nih.govnih.govrsc.orgresearchgate.net

Future research in this area will likely involve:

Selective Derivatization: Developing orthogonal protection and activation strategies to selectively functionalize either the bromine atom or the aldehyde group will be crucial. This will enable the synthesis of a wide array of derivatives from a common intermediate.

C-H Activation: Beyond the existing functional handles, direct C-H activation at other positions on the pyridine ring of this compound derivatives will open up new avenues for molecular diversification. rsc.orgnih.govnih.govsciencedaily.com

Bio-orthogonal Chemistry: Incorporating this compound into larger biomolecules and performing LSF using bio-orthogonal reactions will be a promising area for creating novel probes and therapeutic agents.

Expansion of Catalytic Systems for Novel Derivatizations

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. The bromo-substituted pyridine core is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions.

Future research will focus on:

Cross-Coupling Reactions: Expanding the scope of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions using this compound as a substrate will be a key area of investigation. researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.comibs.re.kr The development of catalysts that are more active, stable, and tolerant of the aldehyde functionality will be a priority.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild and efficient conditions for a variety of transformations. Applying these methods to the derivatization of this compound could enable novel bond formations that are not accessible through traditional thermal catalysis. gcande.org

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with organocatalysis or photocatalysis, will likely lead to the discovery of new and powerful transformations for functionalizing this versatile building block.

| Reaction Type | Coupling Partner | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl- or heteroaryl-substituted nicotin-aldehydes |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted nicotin-aldehydes |

| Heck Coupling | Alkenes | Alkenyl-substituted nicotin-aldehydes |

| Buchwald-Hartwig Amination | Amines, amides | Amino- or amido-substituted nicotin-aldehydes |

| C-H Arylation/Alkylation | Arenes/Alkenes | Further substituted pyridine derivatives |

Design of Next-Generation Bioactive Scaffolds

The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. Nicotinic acid and its derivatives have been explored for their anti-inflammatory and other therapeutic effects. nih.govmdpi.comnih.govresearchgate.netresearchgate.net this compound serves as an excellent starting point for the design and synthesis of novel bioactive scaffolds.

Future directions in this area include:

Scaffold Diversification: Using the bromo and aldehyde functionalities as handles, diverse libraries of compounds can be synthesized and screened for various biological activities. For instance, the aldehyde can be converted to imines, amines, alcohols, or carboxylic acids, while the bromine can be replaced with a wide range of substituents via cross-coupling reactions.

Fragment-Based Drug Discovery: this compound can be used as a key fragment in fragment-based drug discovery programs. Its ability to be readily derivatized allows for the rapid optimization of fragment hits into potent lead compounds.

Targeted Covalent Inhibitors: The aldehyde group can be exploited to form covalent bonds with specific residues in target proteins, leading to the development of highly potent and selective inhibitors.

The continued exploration of this compound in these emerging research areas is expected to unlock its full potential and lead to the development of novel molecules with significant applications in medicine and beyond.

Q & A

Q. What are the established synthetic routes for 5-bromonicotinaldehyde, and what experimental parameters are critical for reproducibility?

Methodological Answer: this compound is synthesized via condensation or functionalization reactions. Two validated protocols include:

- Oxidative condensation : Reaction of 5-bromo-nicotinamide derivatives with oxone in DMF/water (1:1) at room temperature, yielding 73% product .

- Reductive amination : Using this compound with amines and NaBH3CN in MeOH/AcOH at 50°C for 2 hours, achieving 43–77% yield .

| Method | Reagents/Conditions | Yield | Key Parameters for Reproducibility |

|---|---|---|---|

| Oxidative condensation | Oxone, DMF/water, rt, 1 h | 73% | pH control, solvent ratio, reaction time |

| Reductive amination | NaBH3CN, AcOH, MeOH, 50°C, 2 h | 43–77% | Stoichiometry of reducing agent, temperature |

Critical Parameters : Ensure anhydrous conditions for reductive amination and monitor pH during oxidative steps to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

Methodological Answer: For novel compounds, 1H/13C NMR (to confirm aldehyde and bromine positions) and HPLC (≥95% purity) are mandatory . For known compounds, cross-validate with literature melting points and FT-IR spectra (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) ensures correct molecular ion peaks (e.g., [M+H]+ at m/z 200–202 for Br isotopes) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: It serves as:

- A building block for PET tracers (e.g., [18F]AldoView synthesis via Suzuki coupling) .

- An electrophilic aldehyde in reductive amination to generate bioactive amines .

- A competitive inhibitor in enzymatic studies (e.g., inhibition of nicotinamidase with Ki values calculated using Morrison’s equation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

- Catalyst screening : Test Pd catalysts (e.g., Pd2(dba)3 vs. Pd/C) for cross-coupling efficiency .

- Solvent effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents in reductive amination .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 2 hours to 25 minutes in analogous protocols) .

Example Optimization : In Suzuki coupling, replacing Pd/C with Pd2(dba)3 increased yields from 73% to 94% by enhancing oxidative addition efficiency .

Q. How do researchers resolve contradictions in reported inhibitory activity of this compound in enzymatic assays?

Methodological Answer:

- Mechanistic studies : Use Lineweaver-Burk plots to distinguish competitive (Km shifts) vs. non-competitive (Vmax changes) inhibition .

- Ki calculation : Apply Morrison’s equation to account for tight-binding inhibition, as done for nicotinamidase (Ki = 1.2 µM) .

- Buffer compatibility : Validate assays in phosphate vs. Tris buffers, as ionic strength impacts aldehyde reactivity .

Q. What strategies are recommended for designing experiments to address gaps in this compound’s reactivity profile?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, catalyst loading) .

- Controlled replicates : Repeat key reactions with incremental modifications (e.g., ±5°C) to identify outliers .

- Cross-disciplinary validation : Compare synthetic data with computational models (e.g., DFT calculations for transition-state analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.